5-Tert-butyl-2-hydroxybenzenesulfonamide
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Overview
Description
5-(tert-Butyl)-2-hydroxybenzenesulfonamide is an organic compound that features a tert-butyl group, a hydroxyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or amines to form the sulfonamide group .
Industrial Production Methods
In industrial settings, the production of 5-(tert-Butyl)-2-hydroxybenzenesulfonamide may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine .
Scientific Research Applications
5-(tert-Butyl)-2-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(tert-Butyl)-2-hydroxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes, binding to the active site and preventing substrate access. The tert-butyl group may enhance the compound’s stability and binding affinity, while the hydroxyl group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
5-(tert-Butyl)-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a sulfonamide group.
5-(tert-Butyl)-2-hydroxybenzene: Lacks the sulfonamide group, making it less reactive in certain contexts.
Uniqueness
5-(tert-Butyl)-2-hydroxybenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-tert-butyl-2-hydroxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-10(2,3)7-4-5-8(12)9(6-7)15(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTVZDAXUJDWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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